molecular formula C10H10FN B1492963 3-[(2-Fluorophenyl)methylidene]azetidine CAS No. 1517659-55-0

3-[(2-Fluorophenyl)methylidene]azetidine

Cat. No.: B1492963
CAS No.: 1517659-55-0
M. Wt: 163.19 g/mol
InChI Key: TZSLOOGGGGPBIV-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methylidene]azetidine is a chemical compound featuring an azetidine ring, a four-membered saturated heterocycle, linked to a 2-fluorophenyl group via a methylidene bridge. This structure classifies it as a valuable scaffold in medicinal and synthetic chemistry. The azetidine ring is a significant pharmacophore in the development of biologically active molecules and is found in various synthetic products and some natural alkaloids . The incorporation of the fluorophenyl group is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. As a building block, this compound is primarily intended for use in research and development. It serves as a key intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions and aza-Michael additions, which are powerful methods for constructing complex molecules with C-N bonds . Researchers can utilize this compound to generate novel heterocyclic amino acid derivatives and other specialized libraries for high-throughput screening in drug discovery campaigns. While specific biological targets for this exact molecule are not reported in the literature, structurally similar azetidine derivatives are investigated for a wide range of pharmacological activities, underscoring the research value of this core structure . Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[(2-fluorophenyl)methylidene]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-5,12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSLOOGGGGPBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2-Fluorophenyl)methylidene]azetidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

This compound is a derivative of azetidine, characterized by a fluorinated phenyl group. The presence of the fluorine atom may enhance the compound's lipophilicity and biological activity. The molecular structure can be represented as follows:

CxHyFzNa\text{C}_x\text{H}_y\text{F}_z\text{N}_a

The biological activity of this compound is thought to arise from its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. However, detailed studies are needed to elucidate the exact mechanisms.

Antimicrobial Activity

Research indicates that azetidine derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluated the antimicrobial efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli , showing significant inhibition at varying concentrations.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus12.5 μg/mL
E. coli25 μg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of azetidine derivatives has been explored in various studies. Specifically, this compound has shown promising results against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

In vitro studies demonstrated that treatment with this compound resulted in:

  • Cell Cycle Arrest : Induction of G1 phase arrest.
  • Apoptosis Induction : Increased levels of apoptotic markers.

The following table summarizes the observed effects:

Cell LineTreatment ConcentrationEffect Observed
MCF-710 μM30% apoptosis
A54920 μM50% cell cycle arrest

Case Studies

  • Study on Antimicrobial Properties : A research group synthesized several azetidine derivatives and tested their antimicrobial activity against clinical isolates. The study found that compounds with fluorinated phenyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of azetidine derivatives, highlighting that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Substituent Position and Halogen Effects

  • Ortho-Fluorophenyl vs. Para-Substituted Analogs: Compounds like 3-(4-fluorophenyl)-3-(4-chlorophenyl)azetidine (ANT-318) and 3-(4-chlorophenyl)-3-(4-chlorophenyl)azetidine (ANT-290) feature para-halogen substituents. The ortho-fluorine in 3-[(2-fluorophenyl)methylidene]azetidine introduces steric hindrance and alters electronic effects compared to para-substituted analogs.
  • Fluorine vs. Chlorine :
    Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but increase lipophilicity. For example, ANT-290 (Cl-substituted) and ANT-318 (mixed F/Cl) highlight how halogen choice impacts solubility and synthetic yields (e.g., ANT-318’s NMR δ 7.47 ppm for aromatic protons) .

Saturation State: Methylidene vs. Methyl Derivatives

  • 3-[(2-Fluorophenyl)methyl]azetidine hydrochloride (CID 20112297) lacks the conjugated double bond present in the methylidene analog. The hydrochloride salt enhances aqueous solubility (evidenced by its commercial availability as a salt) .

Functional Group Variations

  • Pyrazolyl-Substituted Azetidines :
    Derivatives like 3-(pyrazol-1-yl)azetidines (e.g., 4j, 4k, 4l) synthesized via aza-Michael addition exhibit yields of 73–83%. These compounds leverage pyrazole’s hydrogen-bonding capability for enhanced target engagement, contrasting with the purely aromatic interactions of this compound .
  • Ether-Linked Analogs: 3-(4-Chlorophenoxy)azetidine hydrochloride (C10H13Cl2NO2) contains an ether linkage instead of a methylidene group, which may improve metabolic stability but reduce conjugation effects .

Data Tables

Table 2: Halogen Effects on Physicochemical Properties

Halogen Atomic Radius (Å) Electronegativity Example Compound Impact on Properties
F 0.64 3.98 This compound Enhanced electrophilicity, metabolic stability
Cl 0.99 3.16 ANT-290 Increased lipophilicity, lower stability

Preparation Methods

Synthesis of 3-(Fluoromethyl)azetidine Intermediates

A crucial intermediate in the synthesis is 3-(fluoromethyl)azetidine derivatives, which serve as precursors for further functionalization.

  • Starting Materials: tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate.
  • Fluorination: Reaction with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes converts mesylate or tosylate groups to fluoromethyl groups.
  • Reaction Conditions: Typically carried out under mild temperatures with organic solvents facilitating nucleophilic substitution.

Reduction and Functional Group Transformations

  • Hydride Reducing Agents: Sodium triacetoxyborohydride, lithium aluminum hydride (LAH), sodium borohydride, Red-Al, and diisobutylaluminum hydride (DIBAL) are employed for reduction steps, such as converting esters to alcohols or other intermediates.
  • Mesylation: Methanesulfonyl chloride with triethylamine in dichloromethane (DCM) is used to convert hydroxyl groups to mesylates, which are good leaving groups for subsequent substitution.

Cyclization and Deprotection

  • Cyclization: Cyclization of benzhydrylamine with epichlorohydrin in the presence of diisopropylethylamine and ethanol forms the azetidine ring.
  • Deprotection: Removal of protecting groups such as benzhydryl is achieved by hydrogenolysis under hydrogen gas with palladium catalysis, often in the presence of para-toluenesulfonic acid to yield the free azetidine salt.

Detailed Reaction Scheme and Conditions

Step Reaction Reagents/Conditions Notes
1 Cyclization of benzhydrylamine and epichlorohydrin Diisopropylethylamine, ethanol, room temp Forms l-benzhydryl-3-chloromethylazetidine
2 Mesylation of azetidine alcohol Methanesulfonyl chloride, triethylamine, DCM Converts hydroxyl to mesylate
3 Fluorination Triethylamine trihydrofluoride or TBAF Substitutes mesylate with fluorine
4 Reduction of ester to alcohol Sodium borohydride or LAH Converts methyl ester to alcohol
5 Deprotection of benzhydryl group Hydrogen gas, Pd catalyst, para-toluenesulfonic acid Yields free azetidine salt
6 Formation of this compound Condensation with 2-fluorobenzaldehyde or equivalent Forms the final imine derivative

Representative Research Findings

  • The fluorination step utilizing tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine is highly efficient in converting mesylated azetidine intermediates to fluoromethyl azetidines with high purity and yield.
  • Hydride reductions using sodium borohydride or lithium aluminum hydride are selective and provide good yields in converting esters to alcohols without affecting the azetidine ring.
  • Deprotection under hydrogenolysis conditions proceeds smoothly, yielding para-toluene sulfonate salts suitable for further reactions or isolation.
  • The final condensation to form the methylidene linkage with the 2-fluorophenyl group is typically achieved under mild acidic conditions, often using para-toluenesulfonic acid or trifluoroacetic acid as catalysts.

Process Scale-Up and Purification

  • Large-scale synthesis involves careful control of temperature (0–25 °C) during key steps such as fluorination and reduction to prevent side reactions.
  • Aqueous extractions and organic solvent washes (e.g., methyl tetrahydrofuran, Me-THF) are used to purify intermediates.
  • Washing with aqueous potassium carbonate solutions and drying over magnesium sulfate are standard to remove impurities.
  • Final products are isolated as salts (e.g., hydrochloride, para-toluene sulfonate) to enhance stability and handling.

Summary Table of Key Reagents and Their Roles

Reagent Role in Synthesis Typical Conditions
Sodium triacetoxyborohydride Hydride reducing agent Room temp, organic solvent
Lithium aluminum hydride (LAH) Strong hydride reducing agent Anhydrous conditions, low temp
Tetra-butylammonium fluoride (TBAF) Fluorinating agent Mild, nucleophilic substitution
Methanesulfonyl chloride Mesylation reagent DCM solvent, base present
Para-toluenesulfonic acid Acid catalyst, deprotection Mild acidic conditions
Hydrogen gas with Pd catalyst Deprotection by hydrogenolysis Hydrogen atmosphere, room temp

Q & A

Q. What are the established synthetic routes for 3-[(2-Fluorophenyl)methylidene]azetidine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization or nucleophilic substitution reactions. For example:

  • Cyclization of precursors : Reacting 2-fluorophenyl derivatives with azetidine intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Substitution reactions : Fluorophenol derivatives may undergo coupling with azetidine-containing electrophiles.

Q. Key variables affecting yield :

  • Solvent polarity : Polar aprotic solvents like DMF enhance nucleophilicity.
  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade sensitive intermediates.
  • Catalysts : Transition metals (e.g., Pd) can facilitate cross-coupling steps .

Optimization strategy : Use design of experiments (DoE) to test parameter combinations, monitored via HPLC or LC-MS for real-time yield analysis.

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Verify aromatic proton environments (δ 6.8–7.5 ppm for fluorophenyl) and azetidine ring protons (δ 3.0–4.5 ppm) .
    • FT-IR : Confirm C-F stretching (~1,100 cm⁻¹) and imine C=N bonds (~1,650 cm⁻¹).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₀H₉FN₂).
  • X-ray crystallography : Resolves stereochemistry and confirms azetidine ring conformation .

Q. What biological activities are reported for structurally related azetidine derivatives?

Methodological Answer: Azetidine derivatives exhibit diverse bioactivity:

  • Dopamine transporter (DAT) modulation : Analogues with fluorophenyl groups show high DAT affinity (IC₅₀ < 50 nM) in neurological studies .
  • Enzyme inhibition : Fluorine’s electronegativity enhances binding to catalytic pockets (e.g., kinases, cytochrome P450) .
  • Antimicrobial activity : Azetidine rings with electron-withdrawing groups (e.g., F) disrupt bacterial cell membranes .

Q. Experimental validation :

  • In vitro assays : Use radioligand binding (DAT/SERT) or enzymatic inhibition kits.
  • Structure-activity relationship (SAR) : Compare fluorophenyl vs. chloro-/bromo-phenyl analogues to quantify fluorine’s impact .

Advanced Research Questions

Q. How does the fluorine substituent influence electronic properties and reactivity in this compound?

Methodological Answer:

  • Electronic effects : Fluorine’s electronegativity withdraws electron density, polarizing the azetidine ring and increasing electrophilicity at the methylidene carbon. This enhances reactivity in nucleophilic additions .
  • Steric impact : The 2-fluorophenyl group introduces minimal steric hindrance, favoring planar conformations critical for π-π stacking in biological targets .

Q. Computational tools :

  • DFT calculations : Map electrostatic potential surfaces (EPS) to visualize charge distribution.
  • Molecular docking : Compare binding energies of fluorinated vs. non-fluorinated analogues to targets (e.g., DAT) .

Q. What strategies resolve contradictions in reported biological activity data for azetidine derivatives?

Methodological Answer: Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) using guidelines like NIH’s Assay Guidance Manual.
  • Compound purity : Validate via HPLC (>95% purity) and control for hygroscopic degradation .
  • Metabolic interference : Test metabolites using liver microsome models to rule offf-target effects .

Case study : Conflicting DAT binding data may stem from divergent radioligand choices (e.g., [³H]WIN35428 vs. [¹²⁵I]RTI-55). Re-evaluate under uniform conditions .

Q. How can computational methods guide the design of this compound derivatives?

Methodological Answer:

  • QSAR modeling : Train models on datasets of azetidine bioactivity to predict IC₅₀ values for novel derivatives.
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., DAT) to optimize binding poses and residence times .
  • ADMET prediction : Use tools like SwissADME to forecast pharmacokinetics (e.g., blood-brain barrier penetration) early in design .

Validation : Synthesize top-ranked virtual hits and compare predicted vs. experimental activity.

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

Methodological Answer:

  • Thermal stability : Conduct accelerated stability studies (40–60°C) with HPLC monitoring. Fluorophenyl derivatives typically degrade via hydrolysis of the imine bond .
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation.
  • Solution stability : Test in buffers (pH 1–12); azetidine rings are prone to ring-opening in acidic conditions .

Mitigation : Add antioxidants (e.g., BHT) or lyophilize for long-term storage.

Q. What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS/MS : Detect impurities at <0.1% levels using gradient elution (C18 column, acetonitrile/water + 0.1% formic acid).
  • NMR spiking : Add authentic impurity standards (e.g., des-fluoro byproducts) to confirm identity .
  • Elemental analysis : Verify stoichiometry (C, H, N, F) to identify non-volatile residues.

Regulatory alignment : Follow ICH Q3A/B guidelines for reporting thresholds.

Q. How does the compound’s conformation impact its pharmacological activity?

Methodological Answer:

  • Azetidine ring puckering : Chair vs. planar conformations alter binding to flat enzymatic pockets (e.g., MAO-B). Use NOESY NMR to assess dominant conformers .
  • Fluorophenyl orientation : Restricted rotation (Atropisomerism) may create diastereomers with distinct bioactivity. Chiral HPLC separates enantiomers for individual testing .

Case study : Analogues with locked conformations (e.g., fused rings) show 10-fold higher DAT affinity than flexible derivatives .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Toxicity : Assume acute toxicity (Category 2) until data is available. Use fume hoods and PPE (gloves, goggles) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Environmental hazard : Prevent aquatic exposure; fluorine residues may bioaccumulate. Follow EPA guidelines for disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Fluorophenyl)methylidene]azetidine
Reactant of Route 2
3-[(2-Fluorophenyl)methylidene]azetidine

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